molecular formula C15H27NO3 B12539300 6-(Hydroxyimino)-1-oxacyclohexadecan-2-one CAS No. 674286-13-6

6-(Hydroxyimino)-1-oxacyclohexadecan-2-one

Cat. No.: B12539300
CAS No.: 674286-13-6
M. Wt: 269.38 g/mol
InChI Key: ILVZPYDGWBWDIV-UHFFFAOYSA-N
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Description

6-(Hydroxyimino)-1-oxacyclohexadecan-2-one is a chemical compound characterized by the presence of a hydroxyimino group and a lactone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Hydroxyimino)-1-oxacyclohexadecan-2-one typically involves the reaction of a suitable precursor with hydroxylamine. One common method is the condensation of a ketone with hydroxylamine hydrochloride in the presence of a base, such as sodium acetate, to form the oxime. The reaction is usually carried out in an aqueous or alcoholic medium at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

6-(Hydroxyimino)-1-oxacyclohexadecan-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyimino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The hydroxyimino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution.

Major Products Formed

    Oxidation: Formation of nitroso or nitro compounds.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted oximes or other derivatives.

Scientific Research Applications

6-(Hydroxyimino)-1-oxacyclohexadecan-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(Hydroxyimino)-1-oxacyclohexadecan-2-one involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds and coordinate with metal ions, affecting the activity of enzymes and other proteins. This interaction can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    6-(Hydroxyimino)ethyl-1,3,7-trimethylpteridine-2,4(1H,3H)-dione: Similar in structure but with different functional groups.

    Pralidoxime: An oxime used as an antidote for organophosphate poisoning.

    Obidoxime: Another oxime with similar applications to pralidoxime.

Uniqueness

6-(Hydroxyimino)-1-oxacyclohexadecan-2-one is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its ability to form stable complexes with metal ions and participate in various chemical reactions makes it a valuable compound for research and industrial applications.

Properties

CAS No.

674286-13-6

Molecular Formula

C15H27NO3

Molecular Weight

269.38 g/mol

IUPAC Name

6-hydroxyimino-oxacyclohexadecan-2-one

InChI

InChI=1S/C15H27NO3/c17-15-12-9-11-14(16-18)10-7-5-3-1-2-4-6-8-13-19-15/h18H,1-13H2

InChI Key

ILVZPYDGWBWDIV-UHFFFAOYSA-N

Canonical SMILES

C1CCCCCOC(=O)CCCC(=NO)CCCC1

Origin of Product

United States

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